molecular formula C31H33BrN2O3 B420883 (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE

Cat. No.: B420883
M. Wt: 561.5g/mol
InChI Key: FGEZVRPQQNBRFJ-IADYIPOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes bromobenzylidene, butoxyphenyl, and pentyloxyphenyl groups

Preparation Methods

The synthesis of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves several steps. The synthetic route typically starts with the preparation of the individual components, such as 4-bromobenzylidene, 4-butoxyphenyl, and 4-pentyloxyphenyl. These components are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-BUTOXYPHENYL)-1-[4-(PENTYLOXY)PHENYL]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can be compared with other similar compounds, such as:

    N-(4-bromobenzylidene)aniline: This compound shares the bromobenzylidene group but differs in its overall structure and properties.

    Butoxybenzene: This compound shares the butoxyphenyl group but lacks the imidazol-4-one core.

Properties

Molecular Formula

C31H33BrN2O3

Molecular Weight

561.5g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-3-(4-pentoxyphenyl)imidazol-4-one

InChI

InChI=1S/C31H33BrN2O3/c1-3-5-7-21-37-28-18-14-26(15-19-28)34-30(24-10-16-27(17-11-24)36-20-6-4-2)33-29(31(34)35)22-23-8-12-25(32)13-9-23/h8-19,22H,3-7,20-21H2,1-2H3/b29-22-

InChI Key

FGEZVRPQQNBRFJ-IADYIPOJSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)N2C(=N/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=C(C=C4)OCCCC

SMILES

CCCCCOC1=CC=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=C(C=C4)OCCCC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=C(C=C4)OCCCC

Origin of Product

United States

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